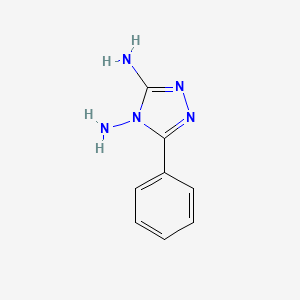

5-Phenyl-1,2-diamino-1,3,4-triazole

Description

Significance of the Triazole Scaffold in Medicinal and Materials Chemistry

The triazole nucleus is a fundamental heterocyclic structure that has proven to be a pharmacologically significant scaffold. nih.govresearchgate.net Its presence is integral to a diverse range of medicinal agents, including those with antimicrobial, anti-inflammatory, antiviral, and antineoplastic properties. nih.govnih.gov The broad and potent activity of triazole derivatives has solidified their importance in drug discovery and development. nih.govresearchgate.net

In the realm of materials science, triazoles are recognized for their valuable contributions. nih.govfrontiersin.org Both 1,2,3- and 1,2,4-triazole (B32235) isomers are utilized as building blocks for functional materials, including solar cells, supercapacitors, heat-resistant materials, and energetic materials. researchgate.net The electron-deficient nature of the 1,2,4-triazole system, for instance, imparts excellent electron-transport and hole-blocking properties, making its derivatives suitable for applications in light-emitting devices and organic photovoltaics. researchgate.net

Overview of Isomeric Triazole Forms and their Substituent Effects

Triazoles exist in two primary isomeric forms: 1,2,3-triazoles and 1,2,4-triazoles, each with distinct chemical properties and reactivity. nih.govfrontiersin.orgnih.gov These five-membered heterocyclic rings, containing three nitrogen atoms and two carbon atoms, can accommodate a wide variety of substituents, which in turn significantly influences their biological and physical characteristics. nih.govfrontiersin.orgresearchgate.net

Table 1: Comparison of Isomeric Triazole Forms

| Feature | 1,2,3-Triazole | 1,2,4-Triazole |

| Structure | Contains three adjacent nitrogen atoms. | Contains two adjacent and one non-adjacent nitrogen atom. |

| Synthesis | Often synthesized via Huisgen 1,3-dipolar cycloaddition ("click chemistry"). chemijournal.com | Can be synthesized from hydrazine (B178648) derivatives and other precursors. frontiersin.org |

| Stability | Generally stable, though some derivatives can undergo ring-chain tautomerism. wikipedia.org | The 1H-tautomer is generally more stable than the 4H-tautomer. nih.gov |

| Applications | Used as bioisosteres for other heterocycles in medicinal chemistry and as building blocks for pharmaceuticals like tazobactam. wikipedia.org | Found in a wide range of clinically used drugs, including antifungals (e.g., fluconazole) and antivirals (e.g., ribavirin). mdpi.com |

| Substituent Effects | The position of substituents (1,4- or 1,5-disubstituted) is influenced by the catalyst used in synthesis. wikipedia.org | Substituents can significantly impact biological activity, with electron-donating groups often enhancing antimicrobial and antitumor properties. researchgate.net |

Contextualization of Diamino and Phenyl Substitutions on Triazole Rings

The specific substitution of diamino and phenyl groups onto a triazole ring, as seen in 5-Phenyl-1,2-diamino-1,3,4-triazole, is a strategic design choice in synthetic chemistry. The phenyl group, a bulky aromatic substituent, can influence the molecule's steric and electronic properties, potentially enhancing its interaction with biological targets or improving its stability in materials applications. ontosight.ai Phenyl-substituted triazoles are explored for various therapeutic purposes, including as non-steroidal inhibitors of enzymes. nih.gov

The presence of two amino groups (diamino substitution) introduces additional functional sites for further chemical modification. These amino groups can act as hydrogen bond donors and acceptors, influencing the molecule's solubility and its ability to bind to specific receptors. rsc.org Diamino-triazole derivatives are investigated for a range of applications, from energetic materials to building blocks for more complex molecules. rsc.orgsigmaaldrich.com For instance, 3,4-diamino-1,2,4-triazole is a precursor for energetic salts. rsc.org

Research Gaps and Future Directions in the Study of Novel Phenyl-Diamino-Triazole Architectures

Despite the significant progress in the field, there remain considerable opportunities for further research into novel phenyl-diamino-triazole architectures. A key area for future exploration is the synthesis and characterization of new isomers and derivatives. The regioselective synthesis of polysubstituted triazoles continues to be a challenge, and the development of efficient synthetic methodologies is crucial. mdpi.com

Furthermore, a deeper understanding of the structure-activity relationships of these compounds is needed. scienceopen.com While the general effects of phenyl and diamino substitutions are understood, the nuanced interplay between these groups and the triazole core in specific isomeric arrangements warrants more detailed investigation. Computational studies, in conjunction with experimental work, can provide valuable insights into the electronic properties and conformational preferences of these molecules, guiding the design of new compounds with tailored functionalities. researchgate.net

Future research should also focus on expanding the applications of phenyl-diamino-triazoles. While their potential in medicinal chemistry is well-recognized, their utility in materials science, such as in the development of novel polymers, coordination complexes, and functional organic materials, is an area ripe for exploration. researchgate.netacs.org The synthesis of new Schiff bases from diamino-triazoles, for example, opens up avenues for creating novel compounds with diverse biological and material properties. dergipark.org.tr

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H9N5 |

|---|---|

Molecular Weight |

175.19 g/mol |

IUPAC Name |

5-phenyl-1,2,4-triazole-3,4-diamine |

InChI |

InChI=1S/C8H9N5/c9-8-12-11-7(13(8)10)6-4-2-1-3-5-6/h1-5H,10H2,(H2,9,12) |

InChI Key |

UPOSRBMNJYGRNH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2N)N |

Origin of Product |

United States |

Synthetic Methodologies for Phenyl Diamino Triazole Frameworks

Established Synthetic Routes to Triazole Ring Systems

The formation of the 1,2,4-triazole (B32235) ring is a cornerstone of heterocyclic chemistry, with several reliable methods at the disposal of synthetic chemists. These routes often involve the cyclization or condensation of precursors containing the necessary nitrogen and carbon atoms.

Cyclization Reactions from Hydrazine (B178648) and Carbon Precursors

A common and versatile approach to 1,2,4-triazoles involves the cyclization of hydrazine derivatives with a one-carbon component. organic-chemistry.org For instance, the reaction of hydrazines with formamide (B127407) under microwave irradiation provides a simple and efficient route to substituted 1,2,4-triazoles with good functional group tolerance and without the need for a catalyst. organic-chemistry.org Another established method is the Pellizzari synthesis, where amides react with hydrazides to form an intermediate acyl amidrazone, which then undergoes intramolecular cyclization to yield the 1,2,4-triazole. chemicalbook.com

A catalyst-free synthesis of hydrazone-substituted 1,2,4-triazoles can be achieved through the ring opening and subsequent intramolecular cyclization of arylidene thiazolone with aryl or alkyl hydrazine. nih.gov This method has proven to be scalable for both batch and continuous flow processes. nih.gov

| Precursors | Reaction Conditions | Product | Reference |

| Hydrazines and formamide | Microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |

| Amides and hydrazides | - | Acyl amidrazone intermediate, then 1,2,4-triazole | chemicalbook.com |

| Arylidene thiazolone and aryl/alkyl-hydrazine | Catalyst-free | Hydrazone-substituted 1,2,4-triazoles | nih.gov |

Condensation Reactions for Triazole Ring Formation

Condensation reactions provide another major pathway to the 1,2,4-triazole nucleus. The Einhorn-Brunner synthesis, for example, involves the acid-catalyzed condensation of formylacetamide with alkyl hydrazines to produce 1-alkyl-5-methyl-1,2,4-triazoles. chemicalbook.com Amidines are also valuable precursors, reacting with various reagents and catalysts to form the triazole ring. chemicalbook.com

A metal- and oxidant-free three-component reaction involving the desulfurization and deamination condensation of amidines, isothiocyanates, and hydrazines offers an environmentally friendly route to structurally diverse, fully substituted 1H-1,2,4-triazol-3-amines. isres.org This [2+1+2] cyclization strategy proceeds under mild conditions and is suitable for gram-scale synthesis. isres.org

Targeted Synthesis of Phenyl-Substituted Diamino-Triazole Cores

The synthesis of specifically substituted triazoles, such as 1-phenyl-1H-1,2,4-triazole-3,5-diamine analogues, requires more controlled and often regioselective approaches.

Regioselective Synthetic Approaches for Amino-Triazole Derivatives

Achieving the desired substitution pattern on the triazole ring is crucial for tailoring the properties of the final compound. For instance, new procedures have been developed for the regioselective synthesis of alkyl derivatives of 3,5-diamino-1,2,4-triazole. researchgate.net One approach involves a domino reaction where in-situ generated nitrile imines from chlorohydrazones undergo a [3+2] cycloaddition reaction with guanidine (B92328) to afford 3-amino-1,2,4-triazole derivatives with excellent regioselectivity. researchgate.net

The synthesis of 1,3,5-trisubstituted 1,2,4-triazoles can be achieved through a highly regioselective one-pot process from carboxylic acids, primary amidines, and monosubstituted hydrazines. organic-chemistry.org This method utilizes HATU/DIPEA as coupling agents and bases to form acylamidine intermediates, which then cyclize with hydrazines. organic-chemistry.org

A regioselective, reagent-based method for the cyclization of thiosemicarbazide (B42300) intermediates can lead to either 2-amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles depending on the reagents used, highlighting the fine control that can be exerted over cyclization reactions. nih.gov

| Starting Materials | Key Reagents/Conditions | Product | Reference |

| Chlorohydrazones and guanidine | Basic conditions (Et3N) | 3-Amino-1,2,4-triazole derivatives | researchgate.net |

| Carboxylic acids, primary amidines, and monosubstituted hydrazines | HATU/DIPEA, acetic acid | 1,3,5-Trisubstituted 1,2,4-triazoles | organic-chemistry.org |

| Thiosemicarbazide intermediates | EDC·HCl or p-TsCl | 2-Amino-1,3,4-oxadiazoles or 2-amino-1,3,4-thiadiazoles | nih.gov |

Multicomponent Reactions in Triazole Synthesis

Multicomponent reactions (MCRs) are highly efficient strategies for building complex molecules in a single step, and they have been successfully applied to the synthesis of triazoles. rsc.org A metal-free, base-promoted three-component reaction of 1,3-diones, β-nitrostyrenes, and hydrazones can produce hybrid molecules containing a 1,2,4-triazole ring. rsc.orgrsc.org

Another example is an electrochemical multicomponent reaction of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate, and alcohols, which yields 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.orgresearchgate.net This method avoids the use of strong oxidants and transition-metal catalysts. organic-chemistry.orgresearchgate.net Furthermore, a stereo- and regioselective one-pot multicomponent reaction of sulfamidates, sodium azide, and alkynes under microwave conditions can produce triazole-based unnatural amino acids and β-amino triazoles. rsc.org

Advanced Synthetic Techniques and Catalysis in Phenyl-Diamino-Triazole Chemistry

Modern synthetic chemistry offers a range of advanced techniques and catalytic systems to improve the efficiency, selectivity, and environmental footprint of triazole synthesis.

Copper-catalyzed reactions are particularly prominent. For example, a copper-catalyzed reaction under an air atmosphere can produce 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions. organic-chemistry.org Another copper-catalyzed method allows for the synthesis of 1,2,4-triazoles from hydroxylamine (B1172632) and nitriles. frontiersin.org The regioselective synthesis of 1,3- and 1,5-disubstituted-1,2,4-triazoles can be controlled by the choice of catalyst, with Ag(I) favoring the 1,3-isomer and copper catalysts leading to the 1,5-isomer. frontiersin.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for the rapid and high-yield synthesis of various heterocyclic compounds, including 1,2,4-triazoles. acs.org This technique often leads to cleaner reactions with fewer side products. acs.org

The use of catalysts is a central theme in modern organic synthesis. chemscene.com Catalysis can significantly enhance reaction rates and control selectivity. chemscene.com For instance, triflic anhydride (B1165640) activation followed by microwave-induced cyclodehydration provides a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. organic-chemistry.org

| Technique/Catalyst | Description | Reference |

| Copper Catalysis | Enables oxidative coupling and reactions with nitriles to form the triazole ring. organic-chemistry.orgfrontiersin.org Catalyst choice can direct regioselectivity. frontiersin.org | organic-chemistry.orgfrontiersin.orgfrontiersin.org |

| Microwave-Assisted Organic Synthesis (MAOS) | Accelerates reactions, often leading to higher yields and purity. | acs.org |

| Triflic Anhydride Activation | Used in a one-pot synthesis of 3,4,5-trisubstituted 1,2,4-triazoles. | organic-chemistry.org |

Transition Metal-Catalyzed Coupling and Cyclization Methodologies

Transition metal catalysis offers a powerful tool for the synthesis of complex heterocyclic systems, including 1,2,4-triazoles. While transition-metal-free syntheses of 5-amino-1,2,3-triazoles have been developed, catalyzed reactions often provide higher yields and regioselectivity. organic-chemistry.orgdergipark.org.tr Copper and palladium catalysts are particularly noteworthy in the formation of triazole rings.

Copper-catalyzed reactions, such as the cascade addition-oxidative cyclization of nitriles with amidines or 2-aminopyridines, provide an efficient route to 1,2,4-triazole derivatives. organic-chemistry.org For instance, a heterogeneous copper(I) complex supported on MCM-41 functionalized with 1,10-phenanthroline (B135089) has been successfully used to catalyze the reaction between nitriles and 2-aminopyridines or amidines, with air serving as the oxidant, to produce a wide range of 1,2,4-triazoles in high yields. organic-chemistry.org Another copper-catalyzed approach involves a three-component reaction of two molecules of an aryl nitrile with an amine in the presence of Cu(OAc)₂ under microwave irradiation to form 1,2,4-triazoles. sigmaaldrich.com This method facilitates the simultaneous formation of C–N and N–N bonds. sigmaaldrich.com

Palladium-catalyzed C–H arylation of 1,2,3-triazoles represents another significant methodology for the synthesis of fully substituted triazoles. mdpi.comnih.gov Palladium(II) acetate, in combination with triphenylphosphine, has been shown to effectively catalyze the direct arylation of 1,4-disubstituted 1,2,3-triazoles, providing a pathway to regiochemically well-defined 1,4,5-trisubstituted 1,2,3-triazoles. mdpi.com

| Catalyst/Reagents | Starting Materials | Product | Yield (%) | Reference |

| [Phen-MCM-41-CuBr], Air | Nitriles, 2-Aminopyridines/Amidines | 1,2,4-Triazole derivatives | High | organic-chemistry.org |

| Cu(OAc)₂, Microwave | Aryl nitrile, Amine | 1,2,4-Triazole derivatives | Low to Moderate | sigmaaldrich.com |

| Pd(OAc)₂, PPh₃ | 1,4-Disubstituted 1,2,3-triazole, Aryl halide | 1,4,5-Trisubstituted 1,2,3-triazole | <20% (initially) | mdpi.com |

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods, often leading to shorter reaction times, higher yields, and cleaner reactions. nih.gov The synthesis of 5-substituted 3-amino-1,2,4-triazoles, including 3-amino-5-phenyl-1,2,4-triazole, has been efficiently achieved through the microwave-assisted direct condensation of carboxylic acids with aminoguanidine (B1677879) bicarbonate. mdpi.comnih.gov This method utilizes controlled microwave irradiation in sealed reaction vessels, allowing for high reaction temperatures (e.g., 180 °C) and leading to high yields. nih.gov The use of a minimal amount of water and an optimized quantity of HCl as a catalyst is crucial for the success of this reaction. nih.gov

For the synthesis of 3-amino-5-phenyl-1,2,4-triazole, benzoic acid is reacted with aminoguanidine hydrocarbonate in the presence of HCl and iso-propanol as a solvent under microwave irradiation. mdpi.com This protocol has been shown to be scalable, with successful pilot-scale synthesis producing significant quantities of the desired product. mdpi.comnih.gov

| Reactants | Solvent | Catalyst | Microwave Conditions | Yield (%) | Reference |

| Aminoguanidine hydrocarbonate, Benzoic acid | iso-Propanol | HCl | 180 °C, 3 h | 85 | mdpi.com |

Derivatization and Functionalization Strategies Post-Triazole Ring Formation

Once the phenyl-diamino-triazole framework is established, further derivatization and functionalization can be carried out to modify its chemical properties. Common strategies include the formation of Schiff bases, alkylation and acylation of the amino groups, and annulation reactions to create fused heterocyclic systems.

Preparation of Schiff Bases from Amino-Triazole Moieties

The amino groups on the triazole ring are nucleophilic and can readily react with aldehydes and ketones to form Schiff bases (imines). This reaction is a versatile method for introducing a wide range of substituents onto the triazole core. The condensation is typically carried out by refluxing equimolar amounts of the amino-triazole and the carbonyl compound in a suitable solvent, often with an acid catalyst like glacial acetic acid. dergipark.org.tr

For example, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be reacted with various aldehydes to produce the corresponding Schiff bases. nih.gov Similarly, new Schiff bases have been synthesized from 3,4-diamino-1H-1,2,4-triazole-5(4H)-thione by reaction with different aldehydes. dergipark.org.tr These reactions demonstrate the utility of the amino groups in phenyl-diamino-triazoles for creating diverse molecular architectures. dergipark.org.trnih.gov

| Amino-Triazole Reactant | Aldehyde/Ketone | Solvent/Catalyst | Product | Reference |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Various aldehydes | - | Schiff bases | nih.gov |

| 3,4-Diamino-1H-1,2,4-triazole-5(4H)-thione | Various aldehydes | - | Schiff bases | dergipark.org.tr |

| 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Substituted benzaldehydes | - | Schiff bases | osi.lv |

Alkylation and Acylation Reactions of Phenyl-Diamino-Triazoles

The amino groups of phenyl-diamino-triazoles can also undergo alkylation and acylation reactions. The alkylation of 3,5-diamino-1-phenyl-1,2,4-triazole and its acyl derivatives has been studied, revealing that the site of alkylation can be controlled by the reaction conditions. osi.lv In the presence of an equimolar amount of a base like sodium methylate in DMSO, alkylation occurs regioselectively at the nitrogen atom of the amide or sulfamide (B24259) group. osi.lv However, using an excess of base and an alkylating agent like benzyl (B1604629) chloride can lead to alkylation of the amino group at position 5 as well. osi.lv This allows for the convenient preparation of N-alkylamino-1-R-1,2,4-triazoles through alkylation of the corresponding acetylamino-1,2,4-triazoles followed by acid hydrolysis. osi.lv

Acylation of the amino groups can be achieved using acylating agents such as acyl chlorides or anhydrides. For instance, the reaction of 4-amino-5-mercapto-3-phenyl-s-triazole with various acyl and aroyl halides leads to the formation of 4-acylamino-5-mercapto-3-phenyl-s-triazoles. clockss.org

| Reactant | Reagent | Conditions | Product | Reference |

| 3-Acylamino-5-amino-1-phenyl-1,2,4-triazole | Alkyl halide | NaOMe (1 equiv.), DMSO | N-alkylated at amide group | osi.lv |

| 3-Acetylamino-5-amino-1-phenyl-1,2,4-triazole | Benzyl chloride | Excess base | Alkylation at N-5 amino group | osi.lv |

| 4-Amino-5-mercapto-3-phenyl-s-triazole | Acyl/Aroyl halide | Heating | 4-Acylamino derivative | clockss.org |

Annulation Reactions Leading to Fused Heterocyclic Systems

Annulation reactions provide a pathway to construct fused heterocyclic systems, where the triazole ring is incorporated into a larger polycyclic structure. Starting from substituted 4-amino-3-mercapto-1,2,4-triazoles, a variety of fused systems such as nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govclockss.orgresearchgate.netthiadiazines and nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govclockss.orgresearchgate.netthiadiazoles can be synthesized. nih.govnih.gov

The synthesis of the nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govclockss.orgresearchgate.netthiadiazine scaffold is commonly achieved through the cyclocondensation of 4-amino-3-mercaptotriazoles with various bielectrophiles like α-halocarbonyl compounds. nih.gov For instance, the reaction of 4-amino-3-mercapto-5-phenyl-s-triazole with aromatic or aliphatic ketones in refluxing acetic acid yields the corresponding triazolo[3,4-b] nih.govclockss.orgresearchgate.netthiadiazines. nih.gov

The nih.govnih.govresearchgate.nettriazolo[3,4-b] nih.govclockss.orgresearchgate.netthiadiazole ring system can be formed by the dehydrative ring closure of 4-acylamino-5-mercapto-3-phenyl-s-triazoles using reagents like phosphoryl chloride. clockss.org Another method involves the reaction of 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol with various reagents such as heteroaromatic aldehydes or alkyl/aryl isothiocyanates. nih.gov

| Starting Triazole | Reagent(s) | Fused System | Reference |

| 4-Amino-3-mercapto-5-phenyl-s-triazole | Aromatic/Aliphatic ketones, Acetic acid | nih.govnih.govresearchgate.netTriazolo[3,4-b] nih.govclockss.orgresearchgate.netthiadiazine | nih.gov |

| 4-Acylamino-5-mercapto-3-phenyl-s-triazole | Phosphoryl chloride | nih.govnih.govresearchgate.netTriazolo[3,4-b] nih.govclockss.orgresearchgate.netthiadiazole | clockss.org |

| 4-Amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol | Heteroaromatic aldehydes / Isothiocyanates | nih.govnih.govresearchgate.netTriazolo[3,4-b] nih.govclockss.orgresearchgate.netthiadiazole | nih.gov |

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Hydrogen Environments

¹H NMR spectroscopy provides critical information about the number, connectivity, and chemical environment of hydrogen atoms within a molecule. In the ¹H NMR spectrum of a related compound, 1-phenyl-1H-1,2,4-triazol-5-amine, the protons of the phenyl group typically appear as a multiplet in the aromatic region, approximately between δ 7.25 and 7.84 ppm. rsc.org The amine (NH₂) protons are expected to show a characteristic singlet, in this case, observed at δ 6.55 ppm. rsc.org The specific chemical shifts can be influenced by the solvent and the presence of other functional groups.

For the closely related 3,5-diamino-1,2,4-triazole (guanazole), theoretical calculations have been used to predict its ¹H NMR spectrum, which aids in the assignment of experimental peaks. nih.gov

Table 1: Representative ¹H NMR Spectral Data

| Compound | Functional Group | Chemical Shift (δ) in ppm |

|---|---|---|

| 1-phenyl-3-(p-tolyl)-1H-1,2,4-triazol-5-amine | Phenyl-H | 7.25-7.84 (m) |

| NH₂ | 6.55 (s) |

Note: Data is for a structurally related compound and serves as a reference.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicative of its bonding environment. For 1-phenyl-1H-1,2,4-triazol-5-amine derivatives, the carbon atoms of the phenyl ring typically resonate in the range of δ 123-138 ppm. rsc.org The carbon atoms within the triazole ring exhibit signals at distinct positions, for instance, in a p-tolyl substituted analog, the triazole carbons appear at δ 158.75 and 155.72 ppm. rsc.org

Quantum chemical calculations have also been employed to predict the ¹³C NMR spectra of triazole derivatives, which can be a valuable tool in confirming peak assignments. nih.gov

Table 2: Representative ¹³C NMR Spectral Data

| Compound | Functional Group | Chemical Shift (δ) in ppm |

|---|---|---|

| 1-phenyl-3-(p-tolyl)-1H-1,2,4-triazol-5-amine | Phenyl C | 123.24, 127.47, 129.15, 129.57, 129.89, 137.79, 138.72 |

| Triazole C | 155.72, 158.75 |

Note: Data is for a structurally related compound and serves as a reference.

Vibrational Spectroscopy

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful tool for identifying the various functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational transitions of chemical bonds. In triazole-containing compounds, characteristic absorption bands are observed for N-H, C-H, C=N, and C-N stretching and bending vibrations. For instance, in 3,5-diamino-1,2,4-triazole, the N-H stretching vibrations of the amino groups are prominent. nih.gov The aromatic C-H stretching vibrations from the phenyl group are also expected in a specific region of the spectrum. The triazole ring itself will exhibit a series of characteristic skeletal vibrations. researchgate.net The study of these vibrational modes can be further enhanced by isotopic substitution, such as deuteration, which helps in assigning specific bands. nih.gov

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides information complementary to FTIR. While FTIR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. Certain vibrational modes that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For 3,5-diamino-1,2,4-triazole, FT-Raman spectroscopy has been used to investigate its vibrational modes, with spectra recorded over a wide range to capture a comprehensive vibrational profile. nih.govnist.gov This technique is particularly useful for analyzing the symmetric vibrations of non-polar bonds, which are often weak in FTIR.

X-ray Crystallography for Precise Molecular Geometry and Crystal Structure Determination

For example, the crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate revealed that the water molecules form a three-dimensional network within the crystal lattice. nih.gov In other triazole derivatives, X-ray analysis has been used to confirm the tautomeric forms present in the solid state and to study intermolecular interactions such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal. nih.govmdpi.com These interactions are crucial for understanding the physical properties of the compound.

Table 3: Illustrative Crystallographic Data for a Triazole Derivative

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 5.9308(2) |

| b (Å) | 10.9695(3) |

| c (Å) | 14.7966(4) |

| α (°) | 100.5010(10) |

| β (°) | 98.6180(10) |

Note: Data is for a substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole and serves as an example of crystallographic parameters. mdpi.com

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Analysis

Electronic absorption spectroscopy, commonly known as UV-Vis spectroscopy, is a pivotal technique for probing the electronic structure of molecules. It provides valuable insights into the nature of electronic transitions and the extent of conjugation within a compound. For derivatives of 1,2,4-triazole (B32235), this method is particularly informative.

The UV-Vis spectra of 1,2,4-triazole derivatives are characterized by absorption bands that correspond to specific electronic transitions. For instance, the unsubstituted 1,2,4-triazole ring exhibits a weak absorption at approximately 205 nm. ijsr.net The introduction of substituents can lead to a bathochromic (red) shift, indicating an extension of the conjugated system. ijsr.net In the case of 5-substituted-3-mercapto-1,2,4-triazoles, two distinct absorption maxima are often observed in the ranges of 252-256 nm and 288-298 nm, the latter being attributed to the C=S chromophore. ijsr.net The electronic transitions observed are typically of the π → π* and n → π* type. The π → π* transitions, which are generally more intense, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the phenyl and triazole rings. The n → π* transitions, which are typically less intense, involve the excitation of a non-bonding electron (from the nitrogen atoms) to a π* antibonding orbital.

Studies on related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives have shown multiple absorption peaks. For example, a Schiff base derivative with a 4-dimethylaminobenzaldehyde group displayed peaks at 213 nm, 259 nm, and 374 nm, while a derivative with a 4-bromobenzaldehyde (B125591) showed absorptions at 227 nm, 259 nm, and 307 nm. researchgate.net These variations highlight the sensitivity of the electronic transitions to the nature of the substituents on the phenyl ring. The analysis of the UV-Vis spectrum of 5-Phenyl-1,2-diamino-1,3,4-triazole allows for a detailed understanding of its electronic properties and the degree of electronic communication between the phenyl and triazole moieties.

Table 1: UV-Vis Absorption Data for Related Triazole Derivatives

| Compound/Derivative Type | Solvent | λmax (nm) | Reference |

| Unsubstituted 1,2,4-triazole | - | ~205 | ijsr.net |

| 5-Substituted-3-mercapto-1,2,4-triazoles | Ethanol | 252-256 and 288-298 | ijsr.net |

| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-dimethylaminobenzaldehyde | - | 213, 259, 374 | researchgate.net |

| Schiff base of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with 4-bromobenzaldehyde | - | 227, 259, 307 | researchgate.net |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | CH2Cl2 | 297.0 | nih.gov |

| 3,5-Bis[4-(dibenzothiophen-4-yl)phenyl]-4-ethyl-4H-1,2,4-triazole | CH2Cl2 | 240.0 and 290.0 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for deducing its structure through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the molecular formula of the target compound.

For this compound, the molecular ion peak ([M]+ or [M+H]+) in the mass spectrum would correspond to its molecular weight. The fragmentation of 1,2,4-triazole derivatives under mass spectrometric conditions often follows predictable pathways, providing structural clues. For instance, in studies of isomeric 1,2,3-triazoles and 1,2,3-thiadiazoles, the loss of a nitrogen molecule (N2) from the protonated molecule [M+H]+ has been observed as a characteristic fragmentation pathway. nih.gov The subsequent fragmentation of this initial product can provide further structural information.

The analysis of fragmentation patterns can help to distinguish between isomers. For example, the fragmentation of sulfonylalkyl-1,2,3-thiadiazoles and 1,2,3-triazoles reveals both similarities and differences that are crucial for their identification. nih.gov While specific fragmentation data for this compound is not detailed in the provided context, the general principles of mass spectrometry of triazole compounds suggest that key fragments would arise from the cleavage of the triazole ring and the loss of substituents. For example, the appearance of ions corresponding to the phenyl group and the triazole core would be expected. The high-resolution mass of a related compound, 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole, was determined to be m/z 502.2281 for [C36H27N3 + H]+, which was in close agreement with the calculated value of 502.2283. nih.gov

Table 2: High-Resolution Mass Spectrometry Data for a Related Triazole Derivative

| Compound | Ion | Calculated m/z | Found m/z | Reference |

| 4-Ethyl-3,5-bis[4-(naphthalen-1-yl)phenyl]-4H-1,2,4-triazole | [C36H27N3 + H]+ | 502.2283 | 502.2281 | nih.gov |

This table is interactive. Click on the headers to sort the data.

Elemental Analysis for Empirical Formula Verification

Elemental analysis is a fundamental analytical technique that determines the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to determine the empirical formula of the substance, which represents the simplest whole-number ratio of atoms in the compound. The empirical formula, in conjunction with the molecular weight determined by mass spectrometry, allows for the definitive establishment of the molecular formula.

For this compound, with a presumed molecular formula of C8H9N5, the theoretical elemental composition can be calculated. Experimental values obtained from elemental analysis are then compared to these theoretical values. A close agreement between the experimental and calculated percentages provides strong evidence for the proposed molecular formula.

The synthesis and characterization of various triazole derivatives consistently rely on elemental analysis for structural confirmation. researchgate.net For instance, the characterization of metal complexes of ligands derived from 3-amino-1,2,4-triazole and 3,5-diamino-1,2,4-triazole includes elemental analysis to confirm the composition of the final products. researchgate.net Similarly, in the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives, elemental analysis was a key component of the characterization process. researchgate.net

Table 3: Theoretical Elemental Composition of this compound (C8H9N5)

| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

| Carbon (C) | 12.01 | 8 | 96.08 | 54.84 |

| Hydrogen (H) | 1.01 | 9 | 9.09 | 5.19 |

| Nitrogen (N) | 14.01 | 5 | 70.05 | 39.97 |

| Total | 175.22 | 100.00 |

This table is interactive. Click on the headers to sort the data.

Chemical Reactivity and Mechanistic Studies of Phenyl Diamino Triazole Systems

Electrophilic Reactions and Quaternization Processes on Ring Nitrogen Atoms

The 1,2,4-triazole (B32235) ring contains multiple nitrogen atoms that can act as sites for electrophilic attack. The specific position of attack is influenced by the electronic effects of the substituents on the ring and the reaction conditions.

Protonation serves as a fundamental model for studying the electrophilic reactivity and quaternization of N-substituted 1,2,4-triazoles. nih.gov X-ray crystallographic studies on the hydrobromide salt of 1-phenyl-1H-1,2,4-triazole-3,5-diamine, an isomer of the title compound, provide insight into the protonation sites. nih.gov In the crystalline state, intermolecular hydrogen bonds are observed, indicating the interaction of protons with both the ring and amino group nitrogens. nih.gov Such studies are valuable as protonation can model the initial steps of quaternization reactions with alkyl halides. nih.gov

Alkylation reactions, a common form of quaternization, have been studied on related triazole systems. For instance, the reaction of 3-amino-1,2,4-triazole with arylmethyl halides in a basic medium typically yields a mixture of N-1 and N-2 substituted isomers, while reactions in a neutral medium can favor the N-4 substituted product. researchgate.net This demonstrates the tunable regioselectivity of electrophilic attack on the triazole ring nitrogens based on the reaction environment. The synthesis of 1-alkyl-5-amino-1H-1,2,4-triazoles often begins with the alkylation of a pre-existing triazole ring, followed by other functional group transformations. researchgate.net

Nucleophilic Reactivity and Transformations Involving Amino Groups

The amino groups of phenyl-diamino-triazole systems are key centers of nucleophilic reactivity, enabling a wide array of chemical transformations for the synthesis of more complex molecules.

One of the classic reactions of primary amino groups is diazotization. The diazotization of 5-aminopyrazoles, which are structurally related to aminotriazoles, leads to the formation of pyrazolyl-5-diazonium salts. researchgate.net These intermediates can then undergo intramolecular azo coupling, particularly when an electron-rich aromatic substituent is present, to form fused heterocyclic systems like pyrazolo[3,4-c]cinnolines. researchgate.net

The amino groups also participate readily in condensation and multicomponent reactions. For example, 3-amino-1,2,4-triazole is a versatile building block in reactions with ketones and aldehydes to form angular-fused heterocycles. frontiersin.org Two complementary pathways have been developed for synthesizing N-substituted 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides, where the choice of pathway depends on the nucleophilicity of the amine used. rsc.org Reactions with highly nucleophilic aliphatic amines proceed via the nucleophilic opening of a succinimide (B58015) ring, followed by recyclization of the triazole. rsc.org

Modern cross-coupling reactions have also been employed to functionalize the amino positions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, provides an efficient method for synthesizing 5-(het)arylamino-1,2,3-triazole derivatives from 5-amino-1,2,3-triazoles and (het)aryl halides. nih.gov Furthermore, Mannich reactions involving 4-amino-1,2,4-triazole-3-thione derivatives have been studied, where the amino group reacts with formaldehyde (B43269) and a primary or secondary amine. zsmu.edu.uaresearchgate.net The success of these reactions can be enhanced by temporarily protecting the 4-amino group with a tert-butyloxycarbonyl (Boc) group. zsmu.edu.ua

The nucleophilic character of the amino groups is fundamental to building diverse molecular libraries. The synthesis of 3,5-diamino-1,2,4-triazole analogues as potential enzyme inhibitors often involves the reaction of a primary amine with an intermediate to construct the final heterocyclic scaffold. nih.gov

Studies on Tautomeric Equilibria (e.g., Amino-Imine Tautomerism, Thione-Thiol Tautomerism in related derivatives)

Tautomerism is a critical phenomenon in heterocyclic chemistry that significantly influences the structure, reactivity, and biological interactions of molecules. For 1,2,4-triazole derivatives, several types of tautomerism are possible.

Prototropic Tautomerism of the Triazole Ring: The unsubstituted 1,2,4-triazole ring can exist in two primary tautomeric forms: the 1H- and 4H-tautomers. ijsr.netresearchgate.net Theoretical studies using Density Functional Theory (DFT) have shown that for many substituted 1,2,4-triazoles, the 4H-1,2,4-triazole form is favored over the 1H form. tubitak.gov.tr The relative stability of these tautomers is crucial for understanding reaction mechanisms and is influenced by substituents and the surrounding medium (gas phase vs. solution). tubitak.gov.trresearchgate.net The study of tautomeric equilibria is essential as it dictates the most likely sites for substitution and the pattern of hydrogen bonding. nih.gov

Thione-Thiol Tautomerism in Related Derivatives: In related 3-mercapto-1,2,4-triazole derivatives, the potential for thione-thiol tautomerism is a well-documented feature. ijsr.net The equilibrium is between the thione form (containing a C=S bond) and the thiol form (containing an S-H bond). Extensive studies using various analytical techniques have been conducted to determine the predominant form.

HPLC-MS analysis of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione derivatives has shown that the thione form is the major component in the tautomeric mixture, with the thiol form being minor. jocpr.comjocpr.com This is supported by quantum chemical calculations, which indicate that the thione form is more polar and, in the gas phase, the more stable tautomer. jocpr.comresearchgate.net Spectroscopic methods are also invaluable; UV-spectrophotometry can distinguish the forms, as the C=S chromophore in the thione tautomer gives rise to a characteristic absorption band at higher wavelengths. ijsr.netoup.com

Table 1: Summary of Studies on Thione-Thiol Tautomerism in 1,2,4-Triazole Derivatives

| Method | Key Finding | Predominant Form | Reference(s) |

|---|---|---|---|

| HPLC-MS | Quantitative assessment of the tautomeric mixture in solution. | Thione | jocpr.com, jocpr.com |

| Quantum Chemistry (DFT, HF, MP2) | Gas phase calculations show higher stability for the thione tautomer. | Thione | researchgate.net |

| NMR Spectroscopy (¹H, ¹³C, ¹⁵N) | Used to determine the populations of different regioisomers and tautomers in solution. | Thione | researchgate.net, oup.com |

| UV-Vis Spectroscopy | The C=S chromophore in the thione form results in a distinct absorption maximum. | Thione | oup.com, ijsr.net |

| IR Spectroscopy | Presence of C=S absorption band (thione) vs. S-H band (thiol). | Thione | ijsr.net |

Amino-Imine Tautomerism: While less commonly documented for the 1,2,4-triazole system compared to other tautomeric forms, the potential for amino-imine tautomerism exists. This involves the migration of a proton from an exocyclic amino group to a ring nitrogen, forming an imine. Experimental studies on related heterocyclic systems have used 15N NMR spectroscopy combined with quantum-chemical calculations to investigate such equilibria, noting that the chemical shift of the nitrogen atom involved changes significantly between the two forms. researchgate.net

Reaction Pathway Elucidation through Detailed Mechanistic Investigations

Understanding the precise sequence of bond-making and bond-breaking events in a chemical reaction is fundamental to controlling its outcome. For phenyl-diamino-triazole systems, a combination of experimental and theoretical methods has been applied to elucidate reaction mechanisms.

Mechanistic studies have been conducted on the formation of triazoles from other heterocyclic precursors. For instance, a plausible dual-path mechanism has been proposed for the formation of 3-(phenylazo)-1,2,4-triazoles from a 5-chloro-2,3-diphenyltetrazolium salt and primary amines. beilstein-journals.org This mechanism involves the formation of a mesoionic tetrazolium-5-aminide intermediate, which can then undergo a 1,5-dipolar ring closure to furnish the triazole ring. beilstein-journals.org

The mechanism of the Mannich reaction for 4-amino-1,2,4-triazole-3-thione derivatives has also been investigated to determine the optimal reaction conditions and understand the role of protecting groups in directing the reaction pathway. zsmu.edu.ua Similarly, the diazotization of 5-aminopyrazoles has been shown to proceed through a diazonium salt intermediate, which can then undergo an intramolecular azo coupling to yield fused ring systems, demonstrating a clear reaction pathway. researchgate.net

Modern analytical and computational techniques are increasingly being used for detailed mechanistic analysis. Online monitoring of the synthesis of 3,5-diamino-1,2,4-triazole using Raman spectroscopy allows for real-time tracking of reactants, intermediates, and products, providing a wealth of kinetic and mechanistic data. researchgate.net Concurrently, theoretical modeling through quantum-chemical calculations has become an indispensable tool. researchgate.net These calculations can determine the relative stability of possible tautomers and intermediates, simulate spectra for comparison with experimental data, and map out potential energy surfaces to identify the most likely reaction pathways. researchgate.net

Coordination Chemistry of Phenyl Diamino Triazole Ligands

Ligand Design Principles and Potential Chelation Modes of Phenyl-Diamino-Triazoles

The design of polydentate ligands is crucial for the construction of coordination compounds with desired structural and functional properties. Phenyl-diamino-triazole derivatives are intriguing ligands due to the presence of multiple potential donor sites: the nitrogen atoms of the triazole ring and the amino groups. The specific isomer, in this case, a 1,2-diamino-1,3,4-triazole, introduces unique possibilities for chelation.

The chelation behavior of phenyl-diamino-triazoles is influenced by several factors:

Tautomerism: 1,2,4-triazole (B32235) derivatives can exist in different tautomeric forms, which can affect their coordination modes. ijsr.net The specific tautomer present can be influenced by the solvent and pH. uobaghdad.edu.iq

Substituent Effects: The phenyl group, being electron-withdrawing, can influence the electron density on the triazole ring and the basicity of the nitrogen atoms. acs.org The position of the phenyl and amino groups dictates the steric accessibility of the donor atoms.

Hard and Soft Acid-Base (HSAB) Theory: The nitrogen donors of the triazole ring and amino groups are considered hard bases, favoring coordination with hard or borderline metal ions like Ni(II), Cu(II), and Zn(II).

Chelate Ring Formation: The arrangement of donor atoms allows for the formation of stable five- or six-membered chelate rings with a metal center, which is a common and stabilizing feature in coordination chemistry. nist.gov

For a hypothetical 5-Phenyl-1,2-diamino-1,3,4-triazole ligand, several chelation modes can be envisaged. It could act as a bidentate ligand, coordinating through one of the ring nitrogens and an adjacent amino group, or through the two amino groups. The potential for bridging between two metal centers also exists, with the triazole ring being a common bridging motif in polynuclear complexes. nih.gov

Synthesis and Characterization of Transition Metal Complexes with Triazole Ligands (e.g., Ni(II), Cu(II), Zn(II), Pt(II))

The synthesis of transition metal complexes with triazole-based ligands is typically achieved by reacting the ligand with a metal salt in a suitable solvent. researchgate.netnih.gov Common methods include conventional solution-based routes and mechanochemical synthesis. nih.gov The choice of solvent can be critical, as it can influence the solubility of the reactants and the crystallization of the final product.

For instance, the synthesis of zinc(II) complexes with 3,5-diamino-1,2,4-triazole (a related diamino-triazole) has been successfully achieved by grinding the solid reactants together, a method that can lead to the formation of different products than those obtained from solution. nih.gov Platinum(II) and palladium(II) complexes with various ligands are often synthesized by reacting a potassium tetrachloroplatinate(II) (K₂PtCl₄) or a similar precursor with the ligand. nih.govajol.inforsc.orgnih.gov

The characterization of these complexes relies on a combination of analytical and spectroscopic techniques:

Elemental Analysis: To determine the stoichiometry of the complex.

Molar Conductivity: To ascertain the electrolytic nature of the complexes in solution. nih.gov

Infrared (IR) Spectroscopy: To identify the coordination sites of the ligand by observing shifts in the vibrational frequencies of functional groups (e.g., C=N, N-H) upon complexation. scholarsresearchlibrary.com

NMR Spectroscopy (¹H, ¹³C): To elucidate the structure of the complexes in solution, particularly for diamagnetic metal ions like Zn(II) and Pt(II). scholarsresearchlibrary.comnih.gov

Mass Spectrometry: To confirm the molecular weight of the complexes. nih.gov

Magnetic Susceptibility Measurements: To determine the magnetic properties of paramagnetic complexes, such as those of Ni(II) and Cu(II), which provides information about their geometry. researchgate.net

Table 1: Examples of Synthesized Transition Metal Complexes with Phenyl-Triazole Analogs

| Metal Ion | Ligand | Synthetic Method | Reference |

| Zn(II) | 3,5-diamino-1,2,4-triazole | Mechanochemical grinding | nih.gov |

| Cu(I) | 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole | Solution-based reaction | rsc.org |

| Ni(II) | Azo dye of 4-amino-1,2,4-triazole (B31798) | Solution-based reaction | nih.govscholarsresearchlibrary.com |

| Pt(II) | Pyrrole-based Schiff bases | Solution-based reaction | nih.gov |

Spectroscopic and Structural Investigations of Metal-Triazole Coordination Compounds

Spectroscopic techniques are invaluable for probing the coordination environment of metal ions in triazole complexes.

Electronic Spectroscopy (UV-Vis): The UV-Vis spectra of the complexes provide information about the d-d electronic transitions of the metal ions and charge-transfer bands. These spectra are highly dependent on the coordination geometry of the metal center. For example, the electronic spectra of Ni(II) complexes can distinguish between octahedral and tetrahedral geometries. scholarsresearchlibrary.com

Infrared (IR) Spectroscopy: In the IR spectra of metal-triazole complexes, shifts in the stretching frequencies of the C=N and N-H bands of the triazole ring and amino groups upon coordination to the metal ion indicate their involvement in bonding. scholarsresearchlibrary.com

Table 2: Spectroscopic Data for Representative Metal-Triazole Complexes

| Complex Type | Spectroscopic Technique | Key Findings | Reference |

| Azo dye of 4-amino-1,2,4-triazole-Co(II) | IR, UV-Vis | Suggests coordination of azo nitrogen and carbonyl oxygen. | scholarsresearchlibrary.com |

| 2-amino-5-phenyl-1,3,4-oxadiazole-Mn(II) | UV-Vis | Shows charge transfer band at 260 nm. | researchgate.net |

| 3,5-diamino-1-phenyl-1,2,4-triazolium bromide | X-ray Diffraction | Reveals intermolecular N-H...N and N-H...Br hydrogen bonds. | nih.gov |

Electronic Structure and Bonding in Metal-Triazole Coordination Compounds

The electronic structure and nature of the bonding in metal-triazole complexes can be investigated using computational methods, such as Density Functional Theory (DFT), in conjunction with experimental data. These studies provide insights into the molecular orbitals and the distribution of electron density within the complex.

The bonding in these complexes is primarily due to the donation of electron pairs from the nitrogen atoms of the ligand to the vacant orbitals of the metal ion, forming coordinate covalent bonds. The degree of covalency in the metal-ligand bond can be influenced by factors such as the nature of the metal ion and the substituents on the triazole ligand. acs.org For instance, in some chromium(III) complexes with triazole-containing ligands, the introduction of anionic triazole units enhances the metal-ligand bond covalency. acs.org

DFT calculations can be used to determine the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are important for understanding the electronic transitions and reactivity of the complexes. For example, the energy gap between the HOMO and LUMO can be related to the stability of the complex. ajol.info

Biological and Pharmacological Research Applications of Phenyl Diamino Triazole Derivatives in Vitro Focus

Antimicrobial Activity Profile

The antimicrobial potential of phenyl-diamino-triazole derivatives has been evaluated against a variety of pathogenic bacteria and fungi. These studies are crucial in the search for new agents to combat the growing challenge of antimicrobial resistance.

The in vitro antibacterial efficacy of various amino-phenyl-triazole derivatives has been tested against both Gram-positive and Gram-negative bacteria.

Gram-positive Bacteria:

Staphylococcus aureus: A novel series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibited strong antibacterial activity against S. aureus, with some derivatives showing potency superior or comparable to the standard drug streptomycin (B1217042). nih.gov In another study, derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol also demonstrated effectiveness against S. aureus. dergipark.org.trresearchgate.net Specifically, a thiazolidenone derivative (compound 5b) was found to be effective against S. aureus ATCC 25923. dergipark.org.tr

Bacillus subtilis: Indian researchers reported that 4-amino-5-aryl-4H-1,2,4-triazole derivatives were active against B. subtilis. nih.gov Other synthesized triazole derivatives also showed significant activity against this bacterium in disc diffusion assays. researchgate.netcerist.dz

Gram-negative Bacteria:

Escherichia coli: Several studies have documented the activity of 4-amino-1,2,4-triazole (B31798) derivatives against E. coli. nih.govcerist.dz One study noted that an amino-containing derivative of 4-amino-4H-1,2,4-triazole-3-thiol exhibited a potent inhibitory effect against E. coli. nih.gov However, some series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold showed no positive results against E. coli. nih.gov

Pseudomonas aeruginosa: Derivatives of 4-amino-5-aryl-4H-1,2,4-triazoles have been screened for activity against P. aeruginosa. nih.gov Notably, Schiff base derivatives of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol showed significant activity, with one compound (4b) exhibiting the highest activity against P. aeruginosa ATCC 10145 in an agar-well diffusion test. dergipark.org.trresearchgate.net

Table 1: In Vitro Antibacterial Activity of Selected Phenyl-Diamino-Triazole Derivatives

| Compound Type | Bacterial Strain | Activity/Result | Reference |

|---|---|---|---|

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Strong activity, some superior to streptomycin | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Active | dergipark.org.trresearchgate.net |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | Bacillus subtilis | Active | nih.gov |

| 4-amino-5-aryl-4H-1,2,4-triazole derivatives | Escherichia coli | Active | nih.gov |

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff base (4b) | Pseudomonas aeruginosa | Highest activity in its series | dergipark.org.trresearchgate.net |

The antifungal properties of phenyl-diamino-triazole derivatives have been widely investigated, showing promise against several pathogenic fungi.

Candida albicans : This opportunistic yeast is a common target in antifungal research. A derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (compound 4c) showed the highest activity against C. albicans ATCC 60193 in one study. dergipark.org.trresearchgate.net Other research has shown that various 1,2,4-triazole (B32235) derivatives exhibit excellent to moderate activity against C. albicans, with some compounds having Minimum Inhibitory Concentrations (MICs) ranging from ≤0.063 to 32 μg/mL. ekb.eg Phenyl-propanamide-containing triazoles also demonstrated strong activity against C. albicans, with MIC values from 0.125 to 0.5 µg/mL. nih.gov However, one study found that their synthesized Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol were not active against C. albicans. nih.gov

Candida glabrata : Phenyl-propanamide containing triazoles showed strong antifungal activity against C. glabrata with MIC values ranging from 0.125 to 0.5 µg/mL, which was comparable to or greater than standard drugs like ketoconazole. nih.gov Some triazole derivatives have also been tested against C. glabrata, showing that some compounds have very strong antifungal activity. researchgate.net

Aspergillus niger : While some synthesized triazole derivatives showed activity against this filamentous fungus, others were found to be inactive. nih.govresearchgate.net For instance, a series of Schiff bases based on a 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol scaffold showed no activity against A. niger. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Phenyl-Diamino-Triazole Derivatives

| Compound Type | Fungal/Yeast Strain | Activity/Result (MIC) | Reference |

|---|---|---|---|

| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol Schiff base (4c) | Candida albicans | Highest activity in its series | dergipark.org.trresearchgate.net |

| Phenyl-propanamide triazoles | Candida albicans | 0.125 - 0.5 µg/mL | nih.gov |

| Phenyl-propanamide triazoles | Candida glabrata | 0.125 - 0.5 µg/mL | nih.gov |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Aspergillus niger | Inactive | nih.gov |

Structure-activity relationship (SAR) studies are essential for optimizing the antimicrobial potency of lead compounds. For phenyl-diamino-triazole derivatives, several structural features have been identified as being important for their activity.

It has been observed that the nature and position of substituents on the phenyl ring significantly influence antibacterial and antifungal effects. For instance, in a series of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiols, a chloro (Cl) group, which is an electron-withdrawing group, in the para position of the benzylidene moiety resulted in a minimum inhibitory concentration better than that of streptomycin against S. aureus. nih.gov The presence of bulky groups as substituents was found to reduce the antibacterial effect. nih.gov In another study of 4-amino-5-aryl-4H-1,2,4-triazole derivatives, a trichloromethyl group on the phenyl ring conferred the highest antibacterial activity. nih.gov

Antiprotozoal and Antimalarial Activity Investigations (e.g., Plasmodium falciparum strain)

The search for new antimalarial drugs is a global health priority due to the emergence of drug-resistant strains of Plasmodium falciparum. nih.gov Triazole derivatives have been investigated as a potential source of new antimalarial agents. nih.govnih.gov

In vitro studies have demonstrated that triazole-containing hybrid compounds can be highly potent against both chloroquine-sensitive and multi-drug-resistant P. falciparum strains. nih.gov For example, newly synthesized artemisinin–triazole hybrids exhibited high antimalarial activity with IC₅₀ values as low as 1.8 nM against the K1 multi-drug-resistant strain. nih.gov Another study on 1,2,3-triazole-naphthoquinone conjugates reported significant in vitro activity against chloroquine-sensitive P. falciparum strains, with the most active compounds showing IC₅₀ values of 0.8 and 1.2 μM. mdpi.com These findings highlight the potential of the triazole scaffold in developing new and effective antimalarial drugs. researchgate.net

Anticancer and Antiproliferative Activity Research (In Vitro Cell Line Studies)

The cytotoxic effects of phenyl-diamino-triazole derivatives against various human cancer cell lines have been a major focus of research, revealing their potential as anticancer agents.

In vitro studies have assessed the antiproliferative activity of these compounds against several cancer cell lines.

MCF-7 (Breast Cancer): A series of novel triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine derivatives were evaluated for their anticancer activity against MCF-7 cells. nih.gov The results showed that these compounds could induce apoptosis and cause G2/M cell cycle arrest. nih.gov In another study, a new series of 1,2,3-triazole derivatives were synthesized and tested on MCF-7 cells, with one compound exhibiting a high activity with an IC₅₀ value of 5.03 µM, compared to the standard drug doxorubicin (B1662922) (IC₅₀ of 3.16 µM). tjnpr.org Other studies have also confirmed the cytotoxic potential of various triazole derivatives against the MCF-7 cell line. mdpi.comresearchgate.netmdpi.com

A-549 (Lung Cancer): The same series of triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amines were also tested against the A549 lung cancer cell line, demonstrating their potential for broader anticancer applications. nih.gov

MDA-MB-231 (Breast Cancer): The cytotoxicity of triazole derivatives has also been observed in the MDA-MB-231 breast cancer cell line. tjnpr.orgmdpi.com One study reported on the synthesis and cytotoxicity of 1,2,3-triazole derivatives against MDA-MB-231 cells. tjnpr.org

PC3 (Prostate Cancer) and PANC-1 (Pancreatic Cancer): While the provided search results focus heavily on breast and lung cancer cell lines, the broad spectrum of activity seen in triazole derivatives suggests that evaluation against other cell lines like PC3 and PANC-1 is a logical next step in fully characterizing their anticancer potential.

Table 3: In Vitro Anticancer Activity of Selected Phenyl-Triazole Derivatives

| Compound Type | Cancer Cell Line | Activity/Result (IC₅₀) | Reference |

|---|---|---|---|

| 1,2,3-Triazole derivative (Compound 5) | MCF-7 (Breast) | 5.03 µM | tjnpr.org |

| Triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine | MCF-7 (Breast) | Apoptosis induction, G2/M arrest | nih.gov |

| Triazole-linked N-(pyrimidin-2-yl)benzo[d]thiazol-2-amine | A-549 (Lung) | Active | nih.gov |

| 1,2,3-Triazole-naphthoquinone conjugate | MCF-7 (Breast) | Active | mdpi.com |

| 1,2,3-Triazole derivatives | MDA-MB-231 (Breast) | Cytotoxic | tjnpr.org |

Specific Molecular Target Modulation

Recent research has highlighted the potential of phenyl-diamino-triazole derivatives to modulate specific molecular targets implicated in various diseases, particularly cancer.

Lysine-Specific Demethylase 1 (LSD1/KDM1A): The 3,5-diamino-1,2,4-triazole scaffold has been identified as a novel basis for developing potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1). rsc.orgnih.gov LSD1 is a chromatin-modifying enzyme that plays a crucial role in regulating gene expression and is a promising target for cancer therapy. rsc.org Certain 3,5-diamino-1,2,4-triazole derivatives have demonstrated the ability to inhibit LSD1 with IC₅₀ values in the low micromolar range. nih.gov For instance, compound 6 (N3-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine) and compound 7 (N3,N-bis(2-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine) were identified as effective LSD1 inhibitors with IC₅₀ values of 1.19 µM and 2.22 µM, respectively. researchgate.net These inhibitors are competitive and show a high degree of specificity for LSD1 over other amine oxidases like MAO-A and MAO-B. nih.govresearchgate.net

Epidermal Growth Factor Receptor (EGFR): Phenyl-diamino-triazole derivatives have also been investigated as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. A series of new benzimidazole, 1,2,4-triazole, and 1,3,5-triazine (B166579) derivatives were synthesized and evaluated for their anticancer activity. nih.gov The N-phenyl-1,2,4-triazole compounds, in particular, showed potent cytotoxic activity against the MCF-7 breast cancer cell line. nih.gov Further studies on the most potent compounds revealed their ability to inhibit both the wild-type EGFR (EGFRWT) and the drug-resistant mutant EGFRT790M. nih.govacs.org These derivatives demonstrated a more potent inhibitory effect against the mutated form of the receptor, suggesting their potential to overcome acquired resistance to existing EGFR inhibitors. nih.govacs.org

Molecular Mechanisms of Anticancer Action

The anticancer effects of phenyl-diamino-triazole derivatives are mediated through various molecular mechanisms, including the modulation of key cellular pathways.

Down-regulation of p53 Ubiquitination: One of the significant anticancer mechanisms of these derivatives is their ability to interfere with the p53-MDM2 interaction. bohrium.com The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest and apoptosis, and its activity is often suppressed in cancer cells through ubiquitination by MDM2. bohrium.comresearchgate.net A novel series of 4-phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiols were designed to disrupt this interaction, thereby liberating and activating p53. bohrium.com For example, compound F10 from this series exhibited excellent antitumor activity against A549, U87, and HL60 cell lines with IC₅₀ values of 1.029, 5.193, and 9.292 μM, respectively. bohrium.com Similarly, another study on novel thiazolo[3,2-b] researchgate.netnih.govnih.gov-triazoles showed that compounds 3b , 3c , and 3d significantly induced p53 protein levels in MCF-7 cells. nih.gov

Epigenetic Modulation: As mentioned earlier, the inhibition of LSD1 by 3,5-diamino-1,2,4-triazole derivatives represents a key epigenetic mechanism of their anticancer action. rsc.orgnih.gov By inhibiting LSD1, these compounds lead to an increase in cellular levels of histone 3 dimethyllysine 4 (H3K4me2), which is an activating mark for gene transcription. rsc.org This epigenetic modulation can reactivate silenced tumor suppressor genes. nih.gov Importantly, these LSD1 inhibitors have shown low toxicity towards mammalian cells in vitro, suggesting their potential use in treating diseases with an epigenetic basis where cell death is not the desired outcome. rsc.org

Enzyme Inhibition Activities

Phenyl-diamino-triazole derivatives have demonstrated inhibitory activity against a range of enzymes involved in various pathological conditions.

Derivatives of triazoles have been explored for their potential as α-glucosidase inhibitors, which is a therapeutic approach for managing type 2 diabetes. nih.govresearchgate.net Inhibition of this enzyme slows down the absorption of glucose in the intestine. nih.gov Several studies have reported that 1,2,3-triazole and 1,2,4-triazole derivatives exhibit significant in vitro α-glucosidase inhibitory activity. nih.govresearchgate.net For instance, a series of benzothiazole-triazole derivatives showed varying degrees of α-glucosidase inhibition, with IC₅₀ values ranging from 20.7 to 61.1 μM, which were considerably more potent than the standard drug acarbose (B1664774) (IC₅₀ = 817.38 μM). nih.gov Another study on 1,3,4-thiadiazole–1,2,3-triazole hybrids identified a compound with an IC₅₀ value of 31.91 μM against α-glucosidase. tandfonline.com Furthermore, 5-(o-hydroxyphenyl)-4-phenyl-1,2,4-triazole-3-thione was found to be a potent competitive inhibitor of hepatic α-glucosidase. researchgate.net

Cyclooxygenase (COX) enzymes, particularly COX-2, are important targets for anti-inflammatory and anticancer drugs. nih.govnih.gov The COX-2 enzyme is inducible and its levels increase during inflammation. youtube.com Phenyl-diamino-triazole derivatives have been investigated for their ability to inhibit COX isoforms. While specific data on 5-phenyl-1,2-diamino-1,3,4-triazole is limited in the provided results, the broader class of triazole derivatives has been patented as COX inhibitors. wipo.int The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective COX inhibitors that also block the protective COX-1 enzyme. youtube.com

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is implicated in the pathogenesis of ulcers and other gastrointestinal disorders. researchgate.net Several studies have demonstrated the potent urease inhibitory activity of 1,2,4-triazole derivatives. researchgate.netnih.govscispace.comtandfonline.com For example, a series of chiral 5-aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones showed significant urease inhibition, with some compounds being more potent than the standard inhibitor thiourea (B124793). scispace.com Compounds 6d and 6e from this series had IC₅₀ values of 7.8 ± 0.2 and 12.4 ± 0.2 µM, respectively, compared to thiourea (IC₅₀ = 21.0 ± 0.1 µM). scispace.com Another study on 1,3,4-oxadiazoles and 1,2,4-triazoles derived from mandelic acid also identified potent urease inhibitors. tandfonline.com The structural similarity of these triazole derivatives to urea is thought to contribute to their inhibitory activity. tandfonline.com

Antitubercular and Antimycobacterial Efficacy (Mycobacterium tuberculosis H37Rv strain)

Tuberculosis remains a major global health challenge, and there is an urgent need for new and effective antitubercular agents. nih.govresearchgate.nettcsedsystem.edu Triazole derivatives have emerged as a promising class of compounds with potent activity against Mycobacterium tuberculosis. researchgate.nettcsedsystem.edursc.org Several studies have reported the synthesis and evaluation of phenyl-triazole derivatives against the H37Rv strain of M. tuberculosis. nih.gov For instance, a series of 5-nitrofuran-triazole conjugates were synthesized, and compound 8e showed promising antitubercular activity with a Minimum Inhibitory Concentration (MIC) value of 0.25 μg/ml against the H37Rv strain. nih.gov In another study, a focused library of 1,2,3-triazoles was prepared, and several derivatives were found to be promising inhibitors of M. tuberculosis with low MIC values. rsc.org The development of novel anti-TB agents is crucial, and phenyl-substituted compounds, in general, have shown significant activity. nih.gov

Interactive Data Tables

LSD1/KDM1A Inhibition by 3,5-Diamino-1,2,4-triazole Derivatives

| Compound | Structure | IC₅₀ (µM) researchgate.net |

| 6 | N3-(2-chloro-6-phenoxybenzyl)-4H-1,2,4-triazole-3,5-diamine | 1.19 |

| 7 | N3,N-bis(2-methoxybenzyl)-1H-1,2,4-triazole-3,5-diamine | 2.22 |

Anticancer Activity of 4-Phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol Derivative

| Compound | Cell Line | IC₅₀ (µM) bohrium.com |

| F10 | A549 | 1.029 |

| U87 | 5.193 | |

| HL60 | 9.292 |

α-Glucosidase Inhibition by Benzothiazole-Triazole Derivatives

| Compound | IC₅₀ (µM) nih.gov |

| 6a | 28.7 |

| 6e | 27.4 |

| 6i | 29.4 |

| 6m | 28.2 |

| 6n | 28.0 |

| 6o | 22.3 |

| 6s | 20.7 |

| Acarbose (Standard) | 817.38 |

Urease Inhibition by Chiral 5-Aryl-4-(1-phenylpropyl)-2H-1,2,4-triazole-3(4H)-thiones

| Compound | IC₅₀ (µM) scispace.com |

| 6c | 35.9 ± 0.7 |

| 6d | 7.8 ± 0.2 |

| 6e | 12.4 ± 0.2 |

| 6h | 31.1 ± 0.5 |

| Thiourea (Standard) | 21.0 ± 0.1 |

Antitubercular Activity of 5-Nitrofuran-Triazole Conjugate

| Compound | Strain | MIC (µg/ml) nih.gov |

| 8e | Mycobacterium tuberculosis H37Rv | 0.25 |

Anti-inflammatory and Analgesic Properties (Mechanistic Insights)

Derivatives of the 1,2,4-triazole nucleus have demonstrated significant potential as anti-inflammatory and analgesic agents in various preclinical studies. nih.gov The primary mechanism underlying the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of prostaglandin (B15479496) synthesis through the blockade of the cyclooxygenase (COX) enzymes. researchgate.net There are two main isoforms of this enzyme, COX-1, which is constitutively expressed in most cells and plays a role in normal physiological functions, and COX-2, which is induced by inflammatory stimuli. researchgate.net Long-term use of non-selective COX inhibitors can lead to gastrointestinal issues, highlighting the interest in developing agents with improved safety profiles. researchgate.netmdpi.com

Research into phenyl-diamino-triazole derivatives has revealed that their anti-inflammatory and analgesic activities are often mediated through the inhibition of COX enzymes. researchgate.net For instance, a series of 4-(substituted benzylamino)-5-substituted phenyl-3-amino-1,2,4-triazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. Several of these compounds exhibited significant activity, with some showing potency comparable to the standard drug Ibuprofen in the carrageenan-induced rat paw edema model. researchgate.net The analgesic effects were demonstrated by a significant reduction in acetic acid-induced writhing in mice. researchgate.net

Further mechanistic studies on related triazole derivatives have provided deeper insights. For example, the compound 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) was found to exert its antinociceptive and anti-inflammatory effects through multiple pathways. nih.gov Its analgesic action involves the modulation of acid-sensing ion channels (ASICs) and Transient Receptor Potential Vanilloid 1 (TRPV1) channels, which are influenced by the opioid/KATP pathway. nih.gov The anti-inflammatory effect of this compound was linked to a reduction in edema, leukocyte migration, and levels of inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and prostaglandin E2 (PGE2). nih.gov Similarly, other 1,2,4-triazole derivatives have shown to decrease edema in models like carrageenan-induced paw edema and reduce exudate volume in the air pouch model. researchgate.net Some derivatives have also demonstrated significant inhibition of carrageenan-induced rat paw edema, with potency comparable or superior to reference drugs like Indomethacin and Celecoxib, and importantly, without ulcerogenic activity. nih.gov

The following table summarizes the anti-inflammatory and analgesic activities of selected phenyl-diamino-triazole derivatives from various studies.

| Compound | Assay | Result | Reference Drug | Reference |

| 4-(substituted benzylamino)-5-substituted phenyl-3-amino-1,2,4-triazole derivatives | Carrageenan-induced rat paw edema | Significant anti-inflammatory activity, with compounds IVg, IVh, and IVb being more potent. | Ibuprofen | researchgate.net |

| 4-(substituted benzylamino)-5-substituted phenyl-3-amino-1,2,4-triazole derivatives | Acetic acid-induced writhing | Significant reduction in writhings. | researchgate.net | |

| 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) | Formalin test (neurogenic and inflammatory phases) | Reduced licking time. | nih.gov | |

| 5-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1H-tetrazole (LQFM-096) | Carrageenan-induced edema and pleurisy | Demonstrated anti-inflammatory effect. | nih.gov | |

| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)-one | Acetic acid-induced abdominal cramps | Reduced the number of cramps. | Diclofenac | researchgate.net |

| 5-(4-nitrophenyl)-1-phenyl-1H-1,2,4-triazole-3-(2H)-one | Hot plate method | Increased response time. | Pentazocine | researchgate.net |

| 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives (Compounds 4 and 8) | Carrageenan-induced rat paw edema | Equipotent or more potent than reference drugs. | Indomethacin, Celecoxib | nih.gov |

Anticonvulsant Activity

The 1,2,4-triazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents, with numerous derivatives showing promising activity in preclinical models of epilepsy. nih.gov The search for new anticonvulsant drugs is driven by the need for agents with higher efficacy and lower toxicity compared to existing treatments. nih.gov Phenyl-diamino-triazole derivatives have been a focus of such research, with many compounds demonstrating significant anticonvulsant effects in standard screening models like the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.govnih.gov

The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is used to identify compounds that may be effective against absence seizures. nih.govmdpi.com The activity of compounds in these tests can provide initial insights into their potential mechanisms of action. For instance, efficacy in the MES test often suggests an ability to prevent seizure spread, possibly through effects on voltage-gated sodium channels. nih.gov On the other hand, activity in the scPTZ test may indicate an interaction with the GABAergic system, as pentylenetetrazole is a GABAA receptor antagonist. frontiersin.org

Several studies have reported on the synthesis and anticonvulsant evaluation of various series of phenyl-triazole derivatives. For example, a series of 7-substituted-5-phenyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidines were synthesized and tested for their anticonvulsant activity. nih.gov Among them, compound 3f , 7-(heptyloxy)-5-phenyl- researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine, showed potent activity in the MES test. nih.gov In another study, 4-(substituted-phenyl)- researchgate.netnih.govnih.govtriazolo[4,3-a]quinazolin-5(4H)-ones were synthesized and evaluated, with compounds 6o and 6q showing significant oral activity against MES-induced seizures and also demonstrating potent activity against seizures induced by pentylenetetrazole and bicuculline. nih.gov

The following table presents data on the anticonvulsant activity of selected phenyl-triazole derivatives. The median effective dose (ED50) represents the dose required to protect 50% of the animals from seizures, while the median toxic dose (TD50) indicates the dose at which 50% of the animals show signs of neurotoxicity. The protective index (PI) is the ratio of TD50 to ED50 and is a measure of the drug's safety margin.

| Compound | Anticonvulsant Test | ED50 (mg/kg) | TD50 (mg/kg) | Protective Index (PI) | Reference |